molecular formula C13H16N4OS B11112258 2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one

2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one

Cat. No.: B11112258
M. Wt: 276.36 g/mol
InChI Key: ZILZXTYMULSQQD-RIYZIHGNSA-N
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Description

2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolone ring, a hydrazone linkage, and a dimethylaminophenyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE typically involves the following steps:

    Formation of the Thiazolone Ring: The thiazolone ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazolone derivative with a hydrazine derivative, such as 4-(DIMETHYLAMINO)BENZALDEHYDE, under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Final Product Formation: The final compound is obtained by condensing the intermediate hydrazone with an appropriate aldehyde or ketone under controlled conditions, often involving the use of catalysts or specific reaction temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring or the hydrazone linkage, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage or the aromatic ring, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles like amines and thiols, are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic applications are explored in medicine. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of new materials, catalysts, and other functional products. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE
  • 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-THIONE
  • 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-IMINE

Uniqueness

The uniqueness of 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and structural features This combination imparts distinct chemical properties and reactivity, setting it apart from similar compounds

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H16N4OS/c1-9-12(18)15-13(19-9)16-14-8-10-4-6-11(7-5-10)17(2)3/h4-9H,1-3H3,(H,15,16,18)/b14-8+

InChI Key

ZILZXTYMULSQQD-RIYZIHGNSA-N

Isomeric SMILES

CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)N(C)C)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=C(C=C2)N(C)C)S1

Origin of Product

United States

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